molecular formula C25H47NO5 B140394 Diethyl N-palmitoylglutamate CAS No. 127478-74-4

Diethyl N-palmitoylglutamate

Cat. No. B140394
M. Wt: 441.6 g/mol
InChI Key: PKYNCDQAFVITPJ-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl N-palmitoylglutamate, also known as palmitoyl glutamate, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of glutamic acid and palmitic acid, and it has been found to exhibit various biochemical and physiological effects that make it a promising candidate for further research.

Mechanism Of Action

The mechanism of action of diethyl N-Diethyl N-palmitoylglutamateglutamate is not yet fully understood. However, it is believed to work by activating certain signaling pathways that are involved in collagen synthesis and skin cell proliferation. It has also been shown to inhibit the activity of enzymes that break down collagen, thereby promoting its synthesis.

Biochemical And Physiological Effects

Diethyl N-Diethyl N-palmitoylglutamateglutamate has been found to have various biochemical and physiological effects. It has been shown to stimulate collagen synthesis, improve skin hydration, and reduce the appearance of wrinkles. In addition, it has been found to have anti-inflammatory effects and can protect the skin from UV-induced damage.

Advantages And Limitations For Lab Experiments

One of the main advantages of diethyl N-Diethyl N-palmitoylglutamateglutamate is its ability to stimulate collagen synthesis, which makes it a promising candidate for anti-aging research. However, one of the limitations of this compound is its high cost, which can make it difficult to use in large-scale experiments.

Future Directions

There are several future directions that could be explored with regards to diethyl N-Diethyl N-palmitoylglutamateglutamate. One potential area of research is the development of new formulations that can enhance its bioavailability and efficacy. Another area of research is the investigation of its potential applications in wound healing and tissue regeneration. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of diethyl N-Diethyl N-palmitoylglutamateglutamate can be achieved through the reaction between palmitic acid and glutamic acid. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and carried out in the presence of a solvent such as dimethylformamide (DMF). The resulting product is then purified through recrystallization or column chromatography.

Scientific Research Applications

Diethyl N-Diethyl N-palmitoylglutamateglutamate has been extensively studied for its potential applications in various scientific fields. In the field of dermatology, it has been found to exhibit anti-aging properties by stimulating collagen synthesis and reducing the appearance of wrinkles. In addition, it has been shown to have anti-inflammatory effects and can improve skin hydration.

properties

CAS RN

127478-74-4

Product Name

Diethyl N-palmitoylglutamate

Molecular Formula

C25H47NO5

Molecular Weight

441.6 g/mol

IUPAC Name

diethyl (2S)-2-(hexadecanoylamino)pentanedioate

InChI

InChI=1S/C25H47NO5/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)26-22(25(29)31-6-3)20-21-24(28)30-5-2/h22H,4-21H2,1-3H3,(H,26,27)/t22-/m0/s1

InChI Key

PKYNCDQAFVITPJ-QFIPXVFZSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)OCC)C(=O)OCC

SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)OCC)C(=O)OCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)OCC)C(=O)OCC

Other CAS RN

127478-74-4

synonyms

DEEPGt
diethyl N-palmitoylglutamate

Origin of Product

United States

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